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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of Methyl 6-bromopyrazine-2-carboxylate (CAS No. 40155-34-8).
Intended for researchers, chemists, and professionals in drug development, this document
delves into the compound's synthetic utility as a key intermediate, with a focus on its
application in palladium-catalyzed cross-coupling reactions. We present detailed experimental
protocols, grounded in mechanistic principles, to illustrate its practical application. Furthermore,
this guide includes essential safety, handling, and storage information to ensure its proper use
in a laboratory setting. The insights provided herein are designed to empower scientific
innovation by furnishing a robust understanding of this versatile heterocyclic building block.

Introduction: A Versatile Heterocyclic Intermediate

Methyl 6-bromopyrazine-2-carboxylate is a halogenated heterocyclic compound that has
emerged as a valuable building block in modern organic synthesis. Its structure, featuring a
pyrazine ring substituted with a bromine atom and a methyl ester group, offers two distinct
points for chemical modification. The electron-deficient nature of the pyrazine ring, coupled with
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the reactive carbon-bromine bond, makes it an excellent substrate for a variety of cross-

coupling reactions.

This strategic positioning of functional groups allows for the facile introduction of new carbon-

carbon and carbon-nitrogen bonds, which is a cornerstone of medicinal chemistry and

materials science. Consequently, this compound serves as a key intermediate in the synthesis
of complex molecules, including pharmaceuticals, agrochemicals, and novel materials.[1][2] Its
utility in constructing core scaffolds of bioactive molecules makes a thorough understanding of
its properties and reactivity essential for any research and development program in these

fields.[2]

Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both

storage and reaction conditions. Understanding these parameters is the first step in

experimental design. The properties of Methyl 6-bromopyrazine-2-carboxylate are

summarized below.

Property Value Source(s)
CAS Number 40155-34-8 [31[41[5]
Molecular Formula CeHsBrN20:2 [31[5]
Molecular Weight 217.02 g/mol [5]
Appearance Solid

Boiling Point 268.6 + 35.0 °C at 760 Torr [3]
Density 1.669 + 0.06 g/cm3 at 20 °C [3]
Flash Point 116.3+25.9°C [3]
Refractive Index 1.558 [3]
Topological Polar Surface Area  52.1 A2 [3]
XLogP3 0.5 [3]
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Chemical Structure and Spectroscopic Profile

The structural features of Methyl 6-bromopyrazine-2-carboxylate are key to its reactivity. The
presence of two nitrogen atoms in the aromatic ring withdraws electron density, activating the

bromine-substituted carbon towards nucleophilic attack and oxidative addition in catalytic
cycles.

Methyl 6-bromopyrazine-2-carboxylate
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Caption: Chemical Structure of Methyl 6-bromopyrazine-2-carboxylate.

Spectroscopic Data Interpretation

While full spectral documents are available from suppliers, a proficient scientist should be able
to predict the key spectroscopic features based on the molecule's structure.[6][7] This
predictive analysis is crucial for confirming sample identity and monitoring reaction progress.
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Expected Chemical

Technique Feature Shift | Frequency / Rationale
miz
Protons on an
) electron-deficient
Pyrazine protons (2H, o
1H NMR ) 08.5-9.0 ppm aromatic ring are
singlets) .
deshielded and
appear downfield.
Protons of a methyl
Methyl ester protons )
_ 03.9-4.1ppm group adjacent to an
(3H, singlet)
ester oxygen.
Characteristic shift for
13C NMR Ester Carbonyl (C=0) 0160 - 170 ppm an ester carbonyl

carbon.[8]

Pyrazine carbons (C-
Br, C-COz2Me)

0 140 - 155 ppm

Quaternary carbons
on the aromatic ring,
deshielded by
adjacent
heteroatoms/substitue
nts.[8]

Pyrazine carbons (C-
H)

4 130 - 145 ppm

Aromatic carbons

bonded to hydrogen.
[8]

Methyl ester carbon (-
OCHs)

0 52 - 55 ppm

Typical range for a

methyl ester carbon.

[8]

FT-IR

C=0 Stretch (Ester)

Strong, sharp
1720 -1740cm™1 abSOl‘ptIOh ,
characteristic of an

ester carbonyl group.

C=N/C=C Stretch

(Aromatic)

1400 - 1600 cm™?

Absorptions typical for
aromatic ring

stretching.
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Characteristic
stretching vibration for
the C-O bond of the

ester.

C-O Stretch (Ester) 1100 - 1300 cm™1

Absorption in the
fingerprint region

C-Br Stretch 500 - 600 cm™t indicating the
presence of a C-Br
bond.

Isotopic pattern
(approx. 1:1 ratio) due

Mass Spec. Molecular lon [M]* m/z 216/218 to the presence of
Bromine (7°Br and
81Br).[1]

Loss of the methoxy
Fragment m/z 185/187 group (-OCHs) from
the molecular ion.

Reactivity and Synthetic Utility

The primary synthetic value of Methyl 6-bromopyrazine-2-carboxylate lies in the reactivity of
its C-Br bond. This site is an ideal handle for palladium-catalyzed cross-coupling reactions,
such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These
transformations are fundamental to modern drug discovery, allowing for the modular assembly
of complex molecular architectures from simpler precursors.

The general workflow involves the coupling of the pyrazine core with a suitable partner (e.g., a
boronic acid, amine, or alkyne) to generate more complex derivatives, which can then be
further elaborated via the ester functionality.
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Synthetic Utility via Cross-Coupling

Pd-Catalyzed Reactions
Product Scaffolds

Other Couplings i
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/ ~
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2-carboxylate (R2NH) "\ Pyrazine Ester 9 Y. Agroc !
and Materials Science
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Suzuki Coupling — Pyrazine Ester
(R-B(OH)2)

Click to download full resolution via product page

Caption: General synthetic workflow using palladium-catalyzed cross-coupling.

Experimental Protocol: Buchwald-Hartwig
Amination

This protocol provides a self-validating system for the C-N cross-coupling of Methyl 6-
bromopyrazine-2-carboxylate with a representative secondary amine, morpholine. The
causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize Methyl 6-(morpholin-4-yl)pyrazine-2-carboxylate.
Materials:

» Methyl 6-bromopyrazine-2-carboxylate (1.0 eq)

e Morpholine (1.2 eq)

e Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.02 eq)
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o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
e Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

e Anhydrous Toluene

Protocol:

» Reaction Setup (Inert Atmosphere is Critical):

o Add Methyl 6-bromopyrazine-2-carboxylate, NaOt-Bu, and a magnetic stir bar to a
flame-dried Schlenk flask.

o Causality: Flame-drying removes adsorbed water from the glassware. The Pd(0) catalyst
is oxygen-sensitive, and water can interfere with the basicity of the system and promote
side reactions. NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the
amine and facilitate the catalytic cycle.[9][10]

o Catalyst and Ligand Addition:

o In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh and add the
Pdz(dba)s catalyst and the XPhos ligand.

o Causality: The palladium catalyst is the engine of the reaction, and the bulky, electron-rich
XPhos ligand is crucial. It stabilizes the Pd(0) species, promotes the rate-limiting oxidative
addition step, and facilitates the final reductive elimination to form the C-N bond.[10][11]
Pre-mixing ensures homogeneity.

o Reagent Assembly:

o Seal the Schlenk flask, and cycle between vacuum and argon (or nitrogen) three times to
ensure the atmosphere is fully inert.

o Add the catalyst/ligand mixture to the Schlenk flask against a positive flow of argon.

o Via syringe, add anhydrous toluene, followed by morpholine.
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o Causality: The vacuum/argon cycles are a standard and robust technique to remove
atmospheric oxygen.[9] Toluene is a common high-boiling, non-polar solvent for this
reaction.

» Reaction Execution:
o Lower the sealed flask into a pre-heated oil bath at 100 °C.
o Stir the reaction vigorously for 4-12 hours.

o Causality: Heat is required to overcome the activation energy for the catalytic steps.[9]
Reaction progress should be monitored to determine completion.

e Monitoring and Work-up:

o Monitor the reaction by TLC or LC-MS by taking small aliquots. A new spot corresponding
to the product should appear, and the starting material spot should disappear.

o Once complete, cool the reaction to room temperature.
o Quench the reaction by slowly adding water. Dilute with ethyl acetate.

o Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

o Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is
the extraction solvent. Brine wash helps to break emulsions and remove residual water.

o Purification:

o Purify the crude residue by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield the pure product.

o Causality: Chromatography separates the desired product from unreacted starting
materials, catalyst residues, and any side products.

Safety and Handling
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Proper handling of Methyl 6-bromopyrazine-2-carboxylate is imperative for laboratory safety.
It is classified as an irritant and may be harmful if swallowed.

Hazard Class GHS Pictogram Signal Word Hazard Statement
o GHSO07 (Exclamation ) H303: May be harmful
Acute Toxicity, Oral Warning )
Mark) if swallowed
) o GHSO07 (Exclamation ] H315: Causes skin
Skin Irritation Warning S
Mark) irritation
o GHSO07 (Exclamation ] H319: Causes serious
Eye Irritation Warning o
Mark) eye irritation
STOT - Single GHSO07 (Exclamation ] H335: May cause
Warning ) o
Exposure Mark) respiratory irritation

Source(s):[3]

Recommended Precautions:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

o Personal Protective Equipment (PPE):

o Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or

goggles.

o Rationale: To prevent skin and eye contact, which can cause irritation.[3]

e Handling:

o Avoid breathing dust, fumes, or vapors.[3]

o Wash hands thoroughly after handling.

o Avoid formation of dust and aerosols.
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o Storage:
o Store in a tightly closed container.

o Keep in a dry, cool, and well-ventilated place away from incompatible materials.

Conclusion

Methyl 6-bromopyrazine-2-carboxylate is a synthetically valuable and versatile building
block. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most
importantly, its reactivity in palladium-catalyzed cross-coupling reactions make it an
indispensable tool for chemists in pharmaceutical, agrochemical, and materials science
research. The protocols and data presented in this guide offer a robust framework for its
effective and safe utilization, enabling the efficient construction of complex molecular targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of "Methyl 6-
bromopyrazine-2-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142507 1#physical-and-chemical-properties-of-
methyl-6-bromopyrazine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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